Z-Leu-gly-ome

Descripción general

Descripción

Synthesis Analysis

The synthesis of peptides like Z-Leu-Gly-Ome can be achieved through a process called self-assembly peptide-based hydrogels . This process is popular in biomedical applications due to its controllability and biocompatibility properties . The strategies for preparing these hydrogels can be divided into three categories based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .

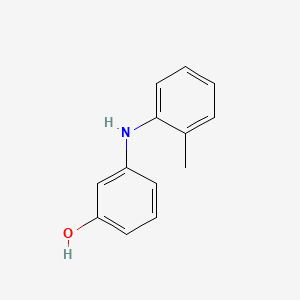

Molecular Structure Analysis

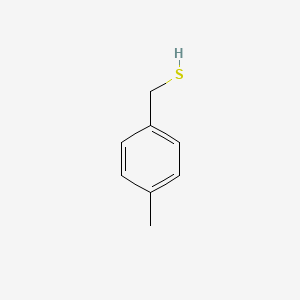

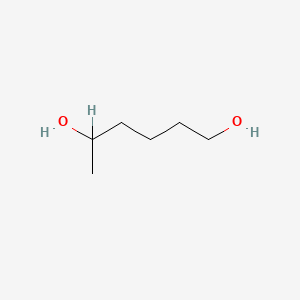

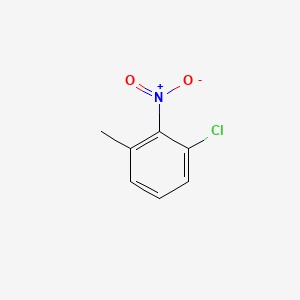

Z-Leu-Gly-Ome has a molecular formula of C17H24N2O5 . It contains a total of 48 bonds, including 24 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

The chemical reactions of Z-Leu-Gly-Ome involve various supramolecular non-covalent interactions to build several secondary structures .

Physical And Chemical Properties Analysis

Z-Leu-Gly-Ome has a molecular weight of 336.38300 and a density of 1.146g/cm3 . Its boiling point is 516.4ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

“Z-Leu-gly-ome” peptides have shown promise as antimicrobial agents. Their ability to disrupt microbial membranes makes them potential candidates for treating infections. They can be designed to target specific pathogens, reducing the risk of developing antibiotic resistance .

Cell-Penetrating Peptides

These peptides can also function as cell-penetrating peptides (CPPs), which are valuable for delivering therapeutic molecules into cells. They can be conjugated with drugs, DNA, or other molecules to facilitate their entry into the cellular environment, enhancing the efficacy of various treatments .

Metal Chelation

Due to the presence of amino acids like histidine and glycine, “Z-Leu-gly-ome” peptides can bind to metals, acting as metal-chelating peptides (MCPs). This property is useful in detoxifying heavy metals from the body or environment and in the delivery of metal-based drugs .

Proteolytic Enzyme Research

In molecular biology, these peptides can be substrates for proteolytic enzymes, aiding in the study of enzyme specificity and mechanism. They can also be used in the production of Klenow fragments and peptide synthesis, which are crucial in genetic engineering and biotechnology applications .

Tissue Engineering

The structural properties of “Z-Leu-gly-ome” peptides allow them to form scaffolds that can be used in tissue engineering. They can support cell growth and differentiation, making them useful in regenerative medicine for repairing or replacing damaged tissues .

Cosmetic Industry

In the cosmetic industry, these peptides can be incorporated into skincare products due to their potential to promote collagen production and act as moisturizing agents. Their small size allows for better skin penetration, improving the effectiveness of topical treatments .

Safety and Hazards

When handling Z-Leu-Gly-Ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Mecanismo De Acción

Target of Action

Z-Leu-gly-ome is a synthetic substrate that has been extensively used in studies related to the action of pepsin . The primary targets of Z-Leu-gly-ome are aromatic L-amino acid residues forming the sensitive peptide bond . These targets play a crucial role in the enzymatic activity of pepsin .

Mode of Action

The interaction of Z-Leu-gly-ome with its targets results in the cleavage of peptide bonds. The primary specificity of pepsin, which is the enzyme that acts on Z-Leu-gly-ome, is defined as a preference for hydrophobic L-amino acid residues in both the x- and Y- positions . Substitution of either Phe residue of Z-His-Phe-Phe-OMe by its D-enantiomer renders the X-Y bond resistant to pepsin action .

Biochemical Pathways

Z-Leu-gly-ome affects the enzymatic pathways related to the action of pepsin. The cleavage of peptide bonds by pepsin is a key step in the digestion of proteins in the stomach. The action of Z-Leu-gly-ome, as a substrate for pepsin, contributes to this biochemical pathway .

Result of Action

The result of the action of Z-Leu-gly-ome is the cleavage of peptide bonds, which is a crucial step in the digestion of proteins. This process results in the breakdown of proteins into smaller peptides and amino acids, which can then be absorbed and utilized by the body .

Action Environment

The action of Z-Leu-gly-ome is influenced by the environment in the stomach, where pepsin is active. The pH of the stomach, which is typically acidic, is a key factor that influences the activity of pepsin and, consequently, the action of Z-Leu-gly-ome . Other factors, such as the presence of other substances in the stomach, may also influence the action of Z-Leu-gly-ome.

Propiedades

IUPAC Name |

methyl 2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNLCCIXRQPNFH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-gly-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.